1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one
Description
1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one is a brominated ketone derivative featuring a phenyl ring substituted with a difluoromethyl (-CF₂H) group at the 3-position and a methylthio (-SMe) group at the 4-position. The structural combination of bromine (electron-withdrawing), difluoromethyl (moderately electron-withdrawing), and methylthio (weakly electron-donating) groups confers unique physicochemical and reactivity profiles, making it a subject of comparative studies with analogous compounds.
Properties
Molecular Formula |
C11H11BrF2OS |
|---|---|
Molecular Weight |
309.17 g/mol |
IUPAC Name |
1-bromo-1-[3-(difluoromethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2OS/c1-6(15)10(12)7-3-4-9(16-2)8(5-7)11(13)14/h3-5,10-11H,1-2H3 |
InChI Key |
NLSAVNAXXVBCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the difluoromethyl and methylthio groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary widely depending on the specific application and the target molecules.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features of the target compound with structurally related brominated ketones:
Key Observations :
- Electron Effects : The target compound’s difluoromethyl group provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing bromine in position 3 of the methoxy analog . The methylthio group (-SMe) offers weak electron donation, differing from the methoxy (-OMe) group’s stronger electron donation in the 4-methoxy analog.
Physicochemical Properties
Notes:
Crystallographic and Conformational Insights
- Target Compound : Predicted to exhibit a planar ketone group with dihedral angles influenced by steric repulsion between -CF₂H and -SMe. Comparable compounds (e.g., ) show phenyl rings tilted at ~15° relative to the ketone plane .
- Methoxy Analog : The methoxy group’s smaller size allows closer packing, as seen in SHELX-refined structures with mean C-C bond lengths of 1.48 Å .
Biological Activity
1-Bromo-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one, with the CAS number 1804035-26-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H11BrF2OS
- Molecular Weight : 309.17 g/mol
- Structure : The compound features a bromine atom and a difluoromethyl group attached to a phenyl ring, along with a propanone moiety. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the difluoromethyl and methylthio groups enhances its lipophilicity and binding affinity to proteins, potentially influencing several biochemical pathways.
Potential Targets:
- Enzymatic Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit key enzymes involved in cellular signaling pathways, such as protein tyrosine phosphatases.
- Receptor Binding : The compound may exhibit affinity for nuclear receptors, which are critical in regulating gene expression and cellular responses.
Antimicrobial Activity
Research has indicated that similar organobromine compounds can exhibit antimicrobial properties. Investigations into the antimicrobial efficacy of this compound are ongoing, focusing on its potential to inhibit bacterial growth and biofilm formation.
Case Study: Enzyme Inhibition
A study explored the inhibitory effects of structurally related compounds on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. The findings indicated that modifications in the chemical structure significantly impacted enzyme inhibition rates, suggesting that this compound could have similar or enhanced inhibitory effects on DHODH or other relevant enzymes.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities systematically. The following table summarizes the key findings from various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
